molecular formula C15H18N2O2 B10867637 5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione

5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione

Cat. No.: B10867637
M. Wt: 258.32 g/mol
InChI Key: DVSSDJWLJIUWGX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione is a complex organic compound with the molecular formula C20H20N2O2 This compound is notable for its unique structure, which includes a cyclohexane ring substituted with dimethyl groups and a hydrazinylidene moiety attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane-1,3-dione core. This can be achieved through the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with appropriate reagents.

    Introduction of the Hydrazinylidene Group: The hydrazinylidene group is introduced by reacting the cyclohexane-1,3-dione with hydrazine derivatives. For instance, 4-methylphenylhydrazine can be used to form the desired hydrazinylidene linkage.

    Final Cyclization and Purification: The final step involves cyclization and purification of the product, often using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyclohexane ring or the hydrazinylidene group, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The hydrazinylidene group is particularly interesting for its ability to form stable complexes with metal ions, which can be used in various biochemical assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases, including cancer and bacterial infections, due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A simpler analog without the hydrazinylidene group.

    4-Methylphenylhydrazine: Contains the hydrazine moiety but lacks the cyclohexane ring.

    Cyclohexane-1,3-dione: The core structure without the dimethyl and hydrazinylidene substitutions.

Uniqueness

5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring, dimethyl groups, and a hydrazinylidene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-methylphenyl)diazenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C15H18N2O2/c1-10-4-6-11(7-5-10)16-17-14-12(18)8-15(2,3)9-13(14)19/h4-7,18H,8-9H2,1-3H3

InChI Key

DVSSDJWLJIUWGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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